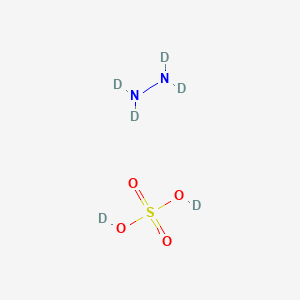![molecular formula C12H17Cl2NO B1433966 4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride CAS No. 1803590-21-7](/img/structure/B1433966.png)
4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride
Vue d'ensemble
Description
4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride, also known as 4-CPMHCl, is a synthetic molecule that has been used in a variety of scientific research applications. It is a small molecule, consisting of a piperidine ring with a methyl group and a chlorine atom attached. 4-CPMHCl has been studied for its potential uses in drug discovery and development, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Metabolic Activity in Rats
- A study reported that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride caused reduced food intake and weight gain in obese rats, indicating its potential use in metabolism-related research (Massicot, Steiner, & Godfroid, 1985).
Synthesis and Biological Activities
- Research on the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their derivatives, including those involving hydroxylamine hydrochloride and thiosemicarbazide, showcased their potential applications in pharmacology, particularly for analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003).
Chemical Synthesis
- A study focused on the synthesis of piperidine analogs of 1‐(3‐chlorophenyl)piperazine, a known serotonin ligand. This research is relevant for understanding the chemical properties and potential therapeutic applications of similar piperidine derivatives (Rádl et al., 1999).
Crystal Structure and Quantum Chemical Studies
- The synthesis and analysis of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one were detailed, emphasizing its structural and quantum chemical properties. Such studies are crucial for drug development and understanding molecular interactions (Fatma et al., 2017).
Spasmolytic Effects
- Research on a synthetic piperidine derivative, 4-valeryl 4-(3-chlorophenyl) 1-[3-(4-methylpiperazine)-propyl)-piperidine trihydrochloride, demonstrated its spasmolytic effect on smooth musculature, suggesting its potential in medical applications (Stochla & Grzybek-Kania, 1975).
Energy Expenditure Activation
- A study on the (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine hydrochloride (PM 170) showed that it could increase energy expenditure by increasing resting oxygen consumption in rats, providing insights into its potential use in metabolic studies (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDAHPKBUWIREE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1433892.png)







![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)
